molecular formula C16H20ClN3OS B10952501 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1006342-79-5

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B10952501
CAS No.: 1006342-79-5
M. Wt: 337.9 g/mol
InChI Key: RTHJSUCAGKYEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS: 1006342-79-5) is a synthetic compound featuring a hybrid structure combining a tetrahydrobenzothiophene core with a substituted pyrazole moiety. This compound has been studied in medicinal chemistry for its structural uniqueness, though its specific applications remain under investigation .

Properties

CAS No.

1006342-79-5

Molecular Formula

C16H20ClN3OS

Molecular Weight

337.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H20ClN3OS/c1-11(9-20-10-13(17)8-19-20)7-18-16(21)15-6-12-4-2-3-5-14(12)22-15/h6,8,10-11H,2-5,7,9H2,1H3,(H,18,21)

InChI Key

RTHJSUCAGKYEDG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC2=C(S1)CCCC2)CN3C=C(C=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Lipophilicity and Bioavailability

  • 1006342-79-5 : Moderate logP (~3.2 predicted) due to the tetrahydrobenzothiophene core and chloro-pyrazole group, balancing solubility and membrane penetration.

Electronic and Steric Effects

  • The 4-chloro substituent in 1006342-79-5 provides electron withdrawal, stabilizing interactions with enzymatic active sites (e.g., kinases). In contrast, the 4-nitro group in 1006994-26-8 introduces stronger electron withdrawal but may increase oxidative stress in biological systems .
  • The bicyclo[2.2.1]heptane in 1052631-19-2 imposes steric constraints, favoring selective binding to rigid protein pockets, unlike the flexible propyl linker in 1006342-79-5 .

Metabolic Stability

  • Compounds with difluoromethyl (1006994-26-8) or sulfonamide groups exhibit longer half-lives due to resistance to cytochrome P450 oxidation. In contrast, the tetrahydrobenzothiophene in 1006342-79-5 may undergo ring-opening metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.